molecular formula C30H42N4O6S B12503084 7-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)heptanoic acid

7-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)heptanoic acid

Cat. No.: B12503084
M. Wt: 586.7 g/mol
InChI Key: DCNOFAZZHMWMEI-UHFFFAOYSA-N
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Description

7-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)heptanoic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemical research. This compound features a unique structure that includes a thiazole ring, a pyrrolidine ring, and a heptanoic acid chain, making it an interesting subject for scientific study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)heptanoic acid typically involves multiple steps, including the formation of the thiazole ring, the attachment of the pyrrolidine ring, and the final coupling with the heptanoic acid chain. Common reagents used in these reactions include thionyl chloride, N,N’-dicyclohexylcarbodiimide (DCC), and various protecting groups to ensure selective reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)heptanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The thiazole and pyrrolidine rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 7-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)heptanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions, receptor binding, and cellular pathways. Its structural features allow it to interact with various biological targets, making it useful for probing biochemical mechanisms.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound could be used in the development of new materials, catalysts, or chemical processes. Its unique chemical properties make it a versatile tool for various industrial applications.

Mechanism of Action

The mechanism of action of 7-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)heptanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved would depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)hexanoic acid
  • 7-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)octanoic acid

Uniqueness

Compared to similar compounds, 7-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)heptanoic acid stands out due to its specific chain length and the presence of both thiazole and pyrrolidine rings. These features confer unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C30H42N4O6S

Molecular Weight

586.7 g/mol

IUPAC Name

8-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctanoic acid

InChI

InChI=1S/C30H42N4O6S/c1-19-26(41-18-32-19)21-13-11-20(12-14-21)16-31-28(39)23-15-22(35)17-34(23)29(40)27(30(2,3)4)33-24(36)9-7-5-6-8-10-25(37)38/h11-14,18,22-23,27,35H,5-10,15-17H2,1-4H3,(H,31,39)(H,33,36)(H,37,38)

InChI Key

DCNOFAZZHMWMEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCC(=O)O)O

Origin of Product

United States

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